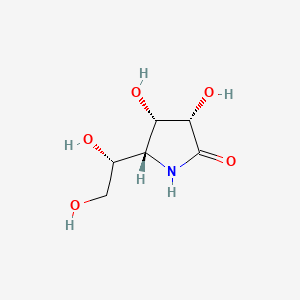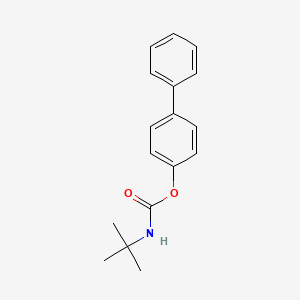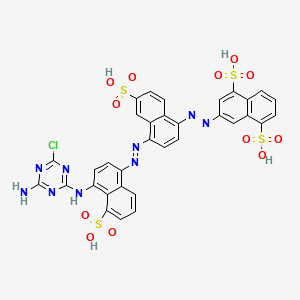
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid involves multiple steps. The process typically begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 5-sulphonaphthylamine. This intermediate product is then further diazotized and coupled with another sulphonaphthylamine derivative to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various amines, sulphonated derivatives, and substituted triazine compounds .
Wissenschaftliche Forschungsanwendungen
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form covalent bonds with substrates. The triazine ring acts as a reactive center, facilitating nucleophilic substitution reactions with hydroxyl or amino groups on fibers, leading to strong and stable dye-fiber interactions . The azo bonds contribute to the compound’s vibrant color and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reactive Yellow 2: Similar in structure but with different substituents on the triazine ring.
Reactive Orange 16: Contains a similar azo linkage but with different aromatic groups.
Reactive Red 120: Another azo dye with a different chromophore structure.
Uniqueness
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its specific combination of sulphonaphthyl and triazine groups, which provide distinct reactivity and dyeing properties. Its ability to form strong covalent bonds with fibers makes it particularly valuable in the textile industry .
Eigenschaften
CAS-Nummer |
93858-31-2 |
|---|---|
Molekularformel |
C33H22ClN9O12S4 |
Molekulargewicht |
900.3 g/mol |
IUPAC-Name |
3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C33H22ClN9O12S4/c34-31-37-32(35)39-33(38-31)36-26-12-11-24(20-4-2-6-28(30(20)26)58(50,51)52)42-43-25-10-9-23(18-8-7-17(15-21(18)25)56(44,45)46)41-40-16-13-22-19(29(14-16)59(53,54)55)3-1-5-27(22)57(47,48)49/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39) |
InChI-Schlüssel |
WVADRFDLRPRSOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


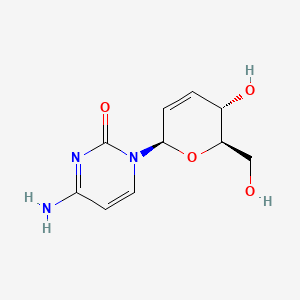
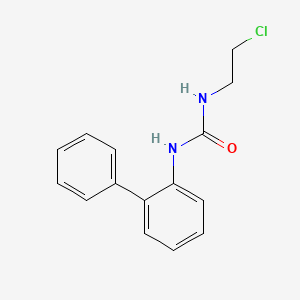
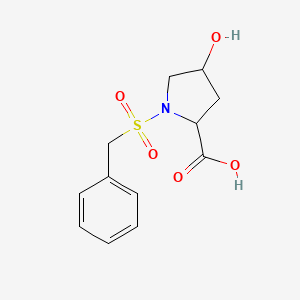
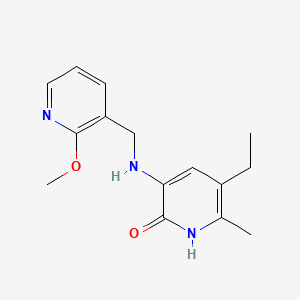
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
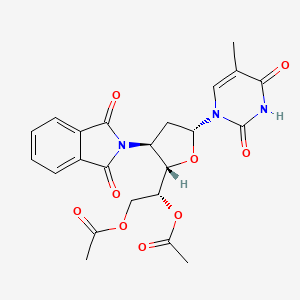
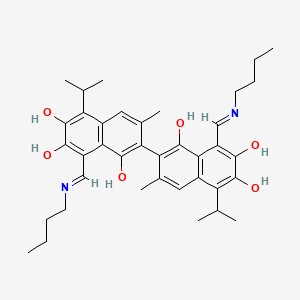
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



